(4S)-4-(Propan-2-yl)-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one
Overview
Description
(4S)-4-(Propan-2-yl)-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one, also known as 4S-TFPO, is an oxazolidinone compound with a unique structure and properties. It has been studied extensively in recent years due to its potential applications in various fields, such as synthetic chemistry, biochemistry, and pharmaceuticals. 4S-TFPO has been found to possess a wide range of biological activities, including antibacterial and anti-inflammatory properties.
Scientific Research Applications
Synthesis of Chiral Compounds
(4S)-4-(Propan-2-yl)-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one and its derivatives are utilized in the synthesis of chiral compounds. For example, they are employed in the oxidative homocoupling of (4S)-Isopropyl-3-Propionyl-2-Oxazolidinone to produce (2R,3R)-2,3-Dimethyl-1,4-Butanediol, a process which demonstrates their utility as chiral auxiliaries in chemical synthesis (Lu & Zakarian, 2008).
Formation of Oxazolidinones
This chemical is also used in the formation of various oxazolidinones, which have wide-ranging applications in synthetic chemistry. For instance, studies have shown the synthesis of isomeric 2-oxazolidinones from related chemical structures (Madesclaire, Zaitsev, Zaitseva, & Sharipova, 2007).
Catalysis in Chemical Reactions
The compound is also significant in catalysis, facilitating various chemical reactions. An example is its use in gold-catalyzed intermolecular [2+2] cycloadditions, enabling the synthesis of complex cyclobutane derivatives (Faustino, Bernal, Castedo, López, & Mascareñas, 2012).
Applications in Organic Synthesis
It is also a key player in organic synthesis, particularly in the construction of various natural and nonnatural amino acids and their derivatives. This demonstrates its versatility and importance in creating complex organic molecules (Burger, Rudolph, Neuhauser, & Gold, 1992).
Structural Studies
Structural studies of derivatives of this compound have provided insights into the interactions and conformations of complex molecules, aiding in the understanding of molecular structures and their properties (Hattab, Barbey, Monteil, Retailleau, Aouf, Lecouvey, & Dupont, 2010).
Environmental Applications
Interestingly, this compound is also explored in environmental applications such as the efficient catalyst-free chemical fixation of carbon dioxide into 2-oxazolidinones under supercritical conditions, highlighting its potential in green chemistry initiatives (Xu, Zhao, & Jia, 2011).
properties
IUPAC Name |
(4S)-4-propan-2-yl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO3/c1-7(2)8-6-18-10(17)15(8)9(16)4-3-5-11(12,13)14/h7-8H,3-6H2,1-2H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGUBGGKVSFZAA-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1C(=O)CCCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)N1C(=O)CCCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501154534 | |
Record name | (4S)-4-(1-Methylethyl)-3-(5,5,5-trifluoro-1-oxopentyl)-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501154534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1401067-00-2 | |
Record name | (4S)-4-(1-Methylethyl)-3-(5,5,5-trifluoro-1-oxopentyl)-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1401067-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S)-4-(1-Methylethyl)-3-(5,5,5-trifluoro-1-oxopentyl)-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501154534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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